molecular formula C16H15ClN2O B2976560 2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941823-66-1

2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol

Cat. No. B2976560
CAS RN: 941823-66-1
M. Wt: 286.76
InChI Key: GUPXTPZIRLMXFY-UHFFFAOYSA-N
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Description

2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol is a chemical compound that has shown potential in scientific research applications. It is a benzimidazole derivative that has been synthesized through a variety of methods.

Scientific Research Applications

Synthesis and Characterization

2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol, as part of the benzimidazole derivatives, has seen extensive research in synthesis and characterization. A study detailed a swift one-pot, solvent-free synthesis of benzimidazole derivatives, including this compound, highlighting their antioxidant potential and inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase. The study also explored the micellar solubilization of metal complexes of these derivatives in sodium dodecyl sulfate (SDS), indicating potential applications in biochemical assays and pharmaceutical formulations (Taj et al., 2020).

Antibacterial and Antitumor Activity

Research into the antibacterial and antitumor potential of benzimidazole derivatives, including this compound, has demonstrated promising results. Novel structures derived from this compound exhibited potent activity against Helicobacter pylori, a significant factor in gastric ulcers and cancer. These findings support the compound's potential in developing new antimicrobial agents, particularly against strains resistant to existing antibiotics (Carcanague et al., 2002). Additionally, antitumor activities have been reported, with synthesized complexes showing potential as antitumor compounds through their interaction with biological targets, indicating a pathway for novel cancer therapies (Abdel-Ghani & Mansour, 2012).

Fluorescence and Spectral Properties

The fluorescence and spectral characteristics of benzimidazole derivatives, including this compound, have been explored for potential applications in sensing and imaging. Research demonstrates that these compounds exhibit significant fluorescence in ethanol, suggesting their use in biochemical sensors and imaging agents, where their fluorescent properties can be utilized for tracking and analysis purposes in various biological and chemical environments (Tavman et al., 2018).

Catalytic and Green Chemistry Applications

In the realm of catalysis and green chemistry, benzimidazole derivatives, including this compound, have been investigated for their efficacy as catalysts in synthetic transformations. Studies have shown these compounds can facilitate the synthesis of other organic molecules, presenting an environmentally friendly alternative to traditional catalysts by operating under mild conditions and offering recyclability, thus contributing to the advancement of sustainable chemical processes (Chari et al., 2011).

Mechanism of Action

properties

IUPAC Name

2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-13-5-3-4-12(10-13)11-19-15-7-2-1-6-14(15)18-16(19)8-9-20/h1-7,10,20H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPXTPZIRLMXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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